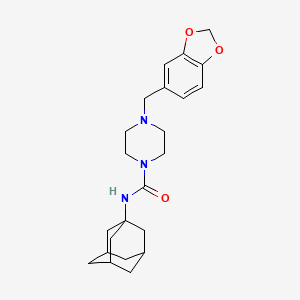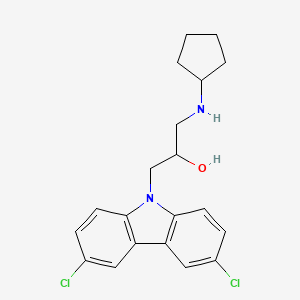![molecular formula C22H30N4O6S B4065212 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065212.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C22H30N4O6S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline is 478.18860586 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Effects
Research has been conducted on compounds with similar structures to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline, focusing on their electrophysiological effects. For example, studies on BRL-32872, a compound with potassium and calcium channel blocking properties, have revealed its potential as a novel antiarrhythmic agent. This research highlights the compound's ability to prolong action potential duration in cardiac preparations without significantly altering resting membrane potential or maximum rate of depolarization, pointing to its selective electrophysiological modulation capabilities (Bril et al., 1995).
Synthesis and Metabolism Studies
Synthetic routes and metabolism studies are crucial for understanding the chemical behavior and potential therapeutic applications of complex molecules. For instance, the synthesis of carbon-14 labelled compounds like CV-4093 (2HCl) for metabolism and distribution studies in test animals provides insights into the drug development process and the pharmacokinetics of such molecules (Tada et al., 1989).
Chemical Synthesis and Properties
The chemical synthesis of polymers and the study of their spectral properties and thermal stability offer a glimpse into the material science applications of compounds with similar structures. Research on polyanilines (PANI) and their derivatives, for instance, sheds light on their electronic and thermal properties, which could inform the development of new materials with specific conductive or thermal characteristics (Cataldo & Maltese, 2002).
Potential for Blocking Carcinogenic Compounds
The study of reactions between certain compounds and ascorbic acid to potentially block the formation of carcinogenic N-nitroso compounds is an important area of research. This work suggests that combining drugs with ascorbic acid could reduce the risk of forming carcinogenic compounds in vivo, highlighting a preventive strategy against drug-induced carcinogenesis (Mirvish et al., 1972).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-ethylsulfonylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6S/c1-4-33(29,30)25-13-11-24(12-14-25)18-6-7-20(26(27)28)19(16-18)23-10-9-17-5-8-21(31-2)22(15-17)32-3/h5-8,15-16,23H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJGQEMUHFNRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)
![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4065161.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4065168.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4065182.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4065190.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)butanamide](/img/structure/B4065193.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4065202.png)
![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4065242.png)